molecular formula C22H24N10O5 B11122266 4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11122266
M. Wt: 508.5 g/mol
InChI Key: IBVBGTURZGBWRZ-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXY-5-NITROBENZALDEHYDE 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, nitro groups, and a triazine ring. Its molecular formula is C8H7NO4, and it has a molecular weight of 181.15 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-NITROBENZALDEHYDE 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 2-METHOXY-5-NITROBENZALDEHYDE 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The triazine ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-METHOXY-5-NITROBENZALDEHYDE 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE apart from similar compounds is its combination of functional groups and the presence of the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H24N10O5

Molecular Weight

508.5 g/mol

IUPAC Name

2-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-6-(4-methylpiperazin-1-yl)-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24N10O5/c1-29-9-11-30(12-10-29)22-26-20(24-16-3-5-17(6-4-16)31(33)34)25-21(27-22)28-23-14-15-13-18(32(35)36)7-8-19(15)37-2/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

IBVBGTURZGBWRZ-OEAKJJBVSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])OC)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.